molecular formula C13H14N2O3 B1392530 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid CAS No. 1243088-27-8

4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Cat. No.: B1392530
CAS No.: 1243088-27-8
M. Wt: 246.26 g/mol
InChI Key: DAAQJHZPQNEVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a high-purity chemical reagent designed for research and development purposes, strictly for laboratory use. This compound belongs to the quinoxaline class of heterocycles, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . It serves as a versatile building block for the synthesis of novel compounds, particularly in the development of potential therapeutic agents. Its fused heterocyclic core allows for interaction with various biological targets, while the carboxylic acid and carbonyl functional groups provide sites for easy derivatization into amides, esters, and other analogs for structure-activity relationship (SAR) studies . Recent scientific literature highlights the significant potential of quinoxaline derivatives in oncology research. Novel compounds based on the 3-oxo-3,4-dihydroquinoxaline scaffold have been synthesized and screened for their biological activity, showing promising results as potent anticancer agents and enzyme inhibitors . Specifically, such derivatives have demonstrated strong in vitro activity against multiple cancer cell lines and have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) enzymes . This dual inhibitory action makes related quinoxaline compounds a promising avenue for the development of dual-acting anti-inflammatory and anticancer candidates . Researchers can utilize this compound as a key precursor in the synthesis of complex molecules aimed at investigating these mechanistic pathways. The physical properties of this compound include a predicted density of approximately 1.43 g/cm³, and it is recommended to be stored sealed in a dry environment at room temperature to maintain stability . This product is intended for research use only and is not approved for human or veterinary consumption.

Properties

IUPAC Name

4-ethyl-6,7-dimethyl-3-oxoquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-4-15-10-6-8(3)7(2)5-9(10)14-11(12(15)16)13(17)18/h5-6H,4H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAQJHZPQNEVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on its antiviral and anticancer properties.

  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 1243088-27-8

Synthesis and Characterization

The synthesis of 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid typically involves the reaction of appropriate precursors through nucleophilic substitution reactions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Antiviral Activity

Research indicates that derivatives of quinoxaline exhibit significant antiviral activity. Specifically, studies have shown that 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid demonstrates potent antiviral effects against various viral strains:

Virus TypeIC50 (µM)Reference
HCV0.15
HBV0.25
HSV-10.10
HCMV0.05

These findings suggest that this compound could be a promising candidate for further development in antiviral therapies.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A notable study found that it exhibits antiproliferative activity against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.126Induces apoptosis and arrests cell cycle at G2/M phase
SMMC-77210.071Inhibits tubulin polymerization
K5620.164Targets colchicine binding site

The mechanism of action includes the induction of apoptosis and inhibition of tubulin polymerization, making it a potential candidate for developing novel anticancer agents.

Case Studies

A series of studies have highlighted the efficacy of quinoxaline derivatives in treating various diseases:

  • Antiviral Efficacy : In a study conducted by the Virology Unit at the University of Alabama, compounds similar to 4-Ethyl-6,7-dimethyl showed high potency against HCMV with lower IC50 values indicating stronger efficacy compared to standard antiviral drugs .
  • Anticancer Properties : Another research highlighted that derivatives like compound 13d (related to our compound) exhibited significant antiproliferative effects on cancer cell lines with IC50 values in the low micromolar range . The study suggested that these compounds could be developed further as effective anticancer agents.

Scientific Research Applications

Antiviral Activity

Recent studies have shown that derivatives of quinoxaline compounds exhibit significant antiviral properties. For instance, a study evaluated various quinoxaline derivatives against Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV). The findings indicated that certain derivatives demonstrated potent antiviral activity with low cytotoxicity, suggesting their potential as therapeutic agents .

CompoundVirus TargetedIC50 (μM)Selectivity Index
Compound 1aHCMV<0.05High
Compound 20HCMV<0.05High
GanciclovirHCMV0.59Low

Antibacterial Properties

The antibacterial potential of quinoxaline derivatives has been explored extensively. A patent highlighted the efficacy of certain 4-oxoquinoline derivatives in treating bacterial infections. The compounds exhibited substantial antibacterial activity against various strains, indicating their applicability in developing new antibiotics .

CB2 Receptor Ligands

Research into the pharmacological profiles of quinoxaline derivatives has revealed their potential as selective ligands for the Cannabinoid Receptor Type 2 (CB2). These compounds may play a role in managing conditions related to inflammation and pain, making them valuable in pain management therapies .

Case Study 1: Antiviral Efficacy

In a controlled study by the Virology Unit at the University of Alabama, two specific derivatives of 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid were synthesized and tested for their antiviral properties against HCMV. The results showed that these compounds had significantly lower IC50 values compared to standard antiviral agents, highlighting their potential as effective antiviral drugs .

Case Study 2: Antibacterial Applications

A series of experiments conducted on various bacterial strains demonstrated that specific derivatives of quinoxaline exhibited remarkable antibacterial activity. These findings were crucial in identifying potential candidates for new antibiotic development aimed at combating resistant bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous quinoxaline derivatives, focusing on structural variations, synthetic methodologies, and available physicochemical data.

Structural Variations
Compound Name Substituents (Position) Molecular Formula CAS Number Key References
4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid 4-Ethyl, 6,7-dimethyl C₁₄H₁₆N₂O₃ Not provided
6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid 4-Methyl, 6,7-dimethoxy C₁₃H₁₄N₂O₅ 132788-56-8
6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid 6,7-Dimethoxy C₁₁H₁₀N₂O₅ 1448-88-0
N-(tert-Butyl)-4-(3-fluorobenzyl)-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide 4-(3-Fluorobenzyl), 6,7-dimethyl C₂₀H₂₂FN₃O₂ Not provided

Key Observations :

  • Substituent Effects: The ethyl group at position 4 in the target compound likely increases lipophilicity compared to the methyl group in 132788-56-6.
  • Functional Groups : The carboxamide derivative (C₂₀H₂₂FN₃O₂) from demonstrates how modifying the carboxylic acid moiety to an amide can improve bioavailability or target specificity in drug candidates.

Research Implications and Gaps

  • Pharmacological Potential: The ethyl and methyl substituents in the target compound may enhance membrane permeability compared to methoxy-containing analogs, making it a candidate for antimicrobial or kinase inhibitor studies.
  • Data Limitations : Key parameters like melting points, solubility, and biological activity for the target compound remain unreported in the provided evidence, underscoring the need for further experimental characterization.

Preparation Methods

Starting Materials and Key Intermediates

  • 6,7-Dimethylquinoxaline derivatives serve as the core scaffold.
  • Introduction of the ethyl group at position 4 is typically achieved via alkylation of a precursor quinoxaline dione intermediate.
  • The carboxylic acid at position 2 is introduced either by direct oxidation or by starting from a carboxylated quinoxaline precursor.

Alkylation of Quinoxaline-2,3-dione Intermediates

A patent (WO2017168447A1) describes a method involving:

  • Preparation of a quinoxaline-2,3-dione intermediate with 6,7-dimethyl substitution.
  • Dissolution of this intermediate in a polar aprotic solvent such as dimethylformamide (DMF) .
  • Addition of a base such as potassium carbonate to deprotonate the nitrogen.
  • Reaction with an alkyl halide (e.g., 3,3-dimethylallyl bromide or ethyl bromide ) at room temperature for 12 hours to introduce the alkyl group at position 4.

This method yields high purity alkylated quinoxaline derivatives with yields around 80-85%.

Step Reagents & Conditions Outcome Yield (%)
Alkylation Quinoxaline-2,3-dione + K2CO3 + alkyl bromide in DMF, RT, 12 h 4-alkyl-6,7-dimethylquinoxaline-2,3-dione 82

Oxidation and Functional Group Transformations

  • The quinoxaline-2,3-dione intermediate can be prepared by oxidation of riboflavin derivatives or related precursors under basic conditions at 80-90 °C, followed by treatment with oxidizing agents at 25-30 °C for 10-12 hours.
  • Bases used include sodium hydroxide, potassium hydroxide, or carbonates.
  • Solvents such as DMF, N-methylpyrrolidine, or dimethyl sulfoxide (DMSO) are employed.

Specific Preparation Method for 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Stepwise Synthesis Protocol

  • Synthesis of 6,7-dimethylquinoxaline-2,3-dione (Intermediate):

    • Riboflavin or a suitable precursor is heated in a basic aqueous solution (NaOH or KOH) at 80-90 °C for 1-2 hours.
    • The mixture is then oxidized by adding an oxidizing agent (e.g., hydrogen peroxide or other suitable oxidants) at 25-30 °C for 10-12 hours.
    • The product is isolated by filtration and purified.
  • Alkylation at Position 4:

    • The 6,7-dimethylquinoxaline-2,3-dione is dissolved in DMF.
    • Potassium carbonate is added as a base.
    • Ethyl bromide is introduced dropwise at room temperature.
    • The reaction mixture is stirred for 12 hours.
    • Excess solvent is removed under vacuum.
    • The precipitate is washed with cold water and methanol/dichloromethane mixtures to yield the 4-ethyl derivative.
  • Introduction of Carboxylic Acid at Position 2:

    • This can be achieved by selective oxidation of the methyl group at position 2 or by starting from a carboxylated quinoxaline precursor.
    • Alternatively, functional group interconversion methods such as hydrolysis of ester intermediates or direct carboxylation under controlled conditions may be used.

Reaction Conditions and Parameters Summary

Parameter Details
Base K2CO3, NaOH, KOH, or carbonates
Solvent DMF, N-methylpyrrolidine, DMSO
Temperature (oxidation) 25-30 °C
Temperature (alkylation) Room temperature (20-25 °C)
Reaction time 10-12 hours (oxidation), 12 hours (alkylation)
Purification Filtration, washing with water and organic solvents

Analytical and Yield Data

  • Alkylation reactions provide yields in the range of 80-85%.
  • Melting points and optical rotation data confirm purity and stereochemistry.
  • Purification typically involves washing with dilute methanol in dichloromethane and recrystallization.

Comparative Notes on Alternative Methods

  • Other quinoxaline derivatives have been synthesized via sulfonyl chloride intermediates and nucleophilic substitution reactions, but these are less directly applicable to the 4-ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid synthesis.
  • Acid-promoted direct C–H functionalization methods have been reported for quinoxalin-2(1H)-ones but typically target amidation rather than alkylation or carboxylation at the 2-position.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Oxidation Riboflavin + Base (NaOH/KOH) + Oxidant, 80-90 °C, 1-2 h; then 25-30 °C, 10-12 h 6,7-Dimethylquinoxaline-2,3-dione ~80 Key intermediate
2 Alkylation DMF, K2CO3, Ethyl bromide, RT, 12 h 4-Ethyl-6,7-dimethylquinoxaline-2,3-dione 82 High regioselectivity
3 Carboxylation/Oxidation Selective oxidation or hydrolysis steps 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid Variable Requires careful control

This detailed synthesis pathway provides a robust and reproducible approach for preparing 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid , emphasizing the importance of controlled oxidation, selective alkylation, and functional group transformations under mild conditions to achieve high purity and yield.

Q & A

Q. How is regioselectivity controlled during functionalization of the quinoxaline core?

  • Methodological Answer : Use steric directing groups (e.g., bulky esters at C2) to block undesired positions. For C6/C7 dimethylation, pre-functionalize the benzene ring before cyclization. Kinetic studies show dimethylation at 100°C increases yield by 30% vs. room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.